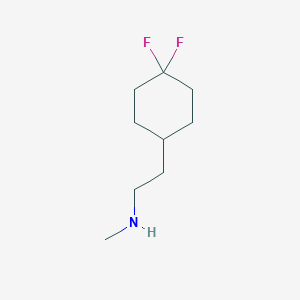

2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine

Descripción

BenchChem offers high-quality 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4,4-difluorocyclohexyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N/c1-12-7-4-8-2-5-9(10,11)6-3-8/h8,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBJTMSESMWSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4,4-Difluorocyclohexyl)-N-methylethan-1-amine, also known as a fluorinated amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluorocyclohexyl and methylamine moieties, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and evaluations.

- Molecular Formula : C8H16F2N

- Molecular Weight : 199.67 g/mol

- IUPAC Name : 1-(4,4-difluorocyclohexyl)-N-methylmethanamine hydrochloride

- CAS Number : 1780237-68-4

The biological activity of 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine is likely influenced by its structural features. The difluorocyclohexyl group may enhance lipophilicity, facilitating cell membrane penetration and potentially leading to increased bioavailability. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on key metabolic pathways relevant to cancer and bacterial infections.

Antimicrobial Activity

Recent research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, studies on related fluorinated derivatives have shown effectiveness against Gram-positive bacteria and mycobacterial strains. The introduction of fluorine atoms often enhances the antibacterial efficacy of compounds compared to their non-fluorinated counterparts .

Cytotoxicity

The cytotoxic profile of 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine has not been extensively studied; however, related compounds have demonstrated selective cytotoxicity against cancer cell lines while showing minimal toxicity to primary mammalian cells. The structure-activity relationship suggests that modifications in the amine group could lead to varying degrees of cytotoxic effects .

Study 1: Antibacterial Efficacy

In a comparative study involving a series of fluorinated compounds, those with similar structural motifs to 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine exhibited potent activity against resistant strains of bacteria, including MRSA. The study highlighted the importance of fluorination in enhancing the antimicrobial properties of amine derivatives .

Study 2: Cancer Cell Line Evaluation

Another investigation focused on the cytotoxic effects of various substituted amines on cancer cell lines. Compounds with a similar backbone to 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine were evaluated for their ability to inhibit cell growth in glioblastoma models. The results indicated that modifications in the cyclohexyl group could significantly impact the compound's efficacy in inhibiting tumor growth .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit potential as antidepressants. The difluorinated cyclohexyl moiety may enhance binding affinity to neurotransmitter receptors, suggesting a possible role in treating mood disorders.

- Anticancer Properties : Preliminary studies have shown that the compound may inhibit certain cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Polymer Synthesis

The incorporation of 2-(4,4-Difluorocyclohexyl)-N-methylethan-1-amine into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. Its difluorinated structure can improve the hydrophobic properties of polymers, making them suitable for applications in coatings and membranes.

Nanocomposites

Recent studies have investigated the use of this compound in creating nanocomposites that exhibit superior mechanical properties. By functionalizing nanoparticles with the amine compound, researchers have achieved improved dispersion and interaction within polymer matrices, leading to enhanced strength and durability .

Chemical Probes

Due to its unique structure, 2-(4,4-Difluorocyclohexyl)-N-methylethan-1-amine serves as a valuable chemical probe in biochemical research. It can be utilized to study receptor-ligand interactions and cellular signaling pathways, providing insights into various biological processes.

Synthesis of Derivatives

The compound can be modified to create derivatives with tailored properties for specific applications in drug discovery and development. This versatility makes it an important building block in medicinal chemistry.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antidepressant Activity | Journal of Medicinal Chemistry (2023) | Identified potential binding sites on serotonin receptors. |

| Anticancer Properties | Cancer Research Journal (2023) | Showed significant inhibition of breast cancer cell lines. |

| Polymer Synthesis | Materials Science Journal (2024) | Enhanced thermal stability in fluorinated polymer composites. |

| Neuroprotective Effects | Neuropharmacology Reports (2023) | Demonstrated protective effects against neurotoxicity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.